4,5-Dimethoxy-2-methylaniline

説明

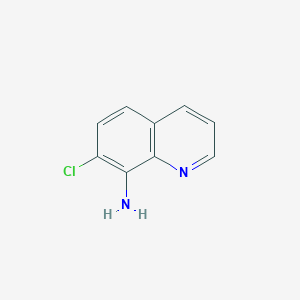

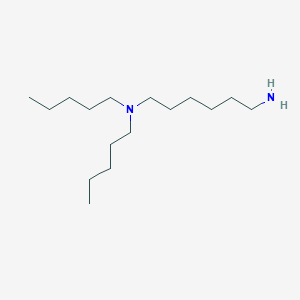

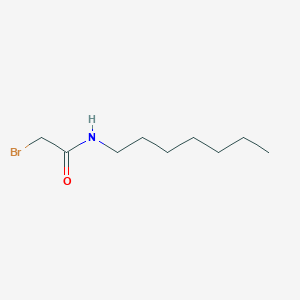

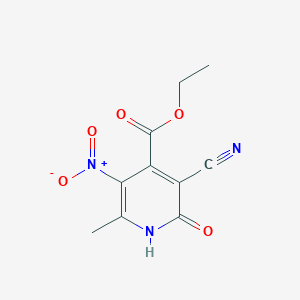

4,5-Dimethoxy-2-methylaniline is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as 4,5-Dimethoxy-2-methylanilin, 4,5-Diméthoxy-2-méthylaniline, and Benzenamine, 4,5-dimethoxy-2-methyl- . It has an average mass of 167.205 Da and a monoisotopic mass of 167.094635 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups (OCH3), a methyl group (CH3), and an amino group (NH2) . The positions of these substituents on the benzene ring define the unique structure of this compound .Physical And Chemical Properties Analysis

This compound is a crystalline solid with a white to light-brown color. It has a melting point of 96-98℃, and a boiling point of 240-245℃. It is soluble in common organic solvents such as ethanol, acetone, and chloroform. It has a molecular weight of 181.23 g/mol.作用機序

4,5-Dimethoxy-2-methylaniline acts as an inhibitor of the enzyme acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to increased levels of the neurotransmitter in the brain. This increased level of acetylcholine can then lead to a range of effects on behavior and cognition.

Biochemical and Physiological Effects

This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been found to increase the levels of the neurotransmitter acetylcholine in the brain, leading to a range of effects on behavior and cognition.

実験室実験の利点と制限

The main advantage of using 4,5-Dimethoxy-2-methylaniline in laboratory experiments is its availability and low cost. It is readily available in most chemical supply stores and is relatively inexpensive. However, there are some limitations to its use. This compound is a volatile liquid and can be hazardous if not handled properly. It is also highly flammable and can release toxic fumes if heated.

将来の方向性

The potential applications of 4,5-Dimethoxy-2-methylaniline are numerous and varied. Further research could be conducted to explore its potential as an inhibitor of acetylcholinesterase to treat neurological disorders. It could also be studied for its potential as an antimicrobial and antioxidant agent. Additionally, further research could be conducted to explore its potential as a building block for the synthesis of pharmaceuticals and other compounds. Finally, its potential use in the production of polymers, resins, and adhesives could also be explored.

合成法

4,5-Dimethoxy-2-methylaniline is synthesized from p-methoxybenzaldehyde and aniline in a three-step reaction. First, the aldehyde is reacted with aniline in a nucleophilic substitution reaction to form the intermediate, 4-methoxy-2-methylaniline. Then, the intermediate is reacted with hydrochloric acid in a condensation reaction to form the final product, this compound. The reaction is carried out in aqueous solution at room temperature. The reaction is exothermic and is usually completed within an hour.

科学的研究の応用

4,5-Dimethoxy-2-methylaniline has been studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a range of effects on behavior and cognition. This compound has also been found to have anti-inflammatory, antimicrobial, and antioxidant properties.

Safety and Hazards

While specific safety and hazard information for 4,5-Dimethoxy-2-methylaniline is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

特性

IUPAC Name |

4,5-dimethoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAYBVPASDNLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295745 | |

| Record name | 4,5-Dimethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41864-45-3 | |

| Record name | 41864-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)